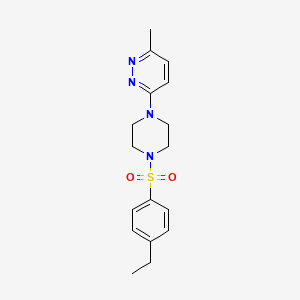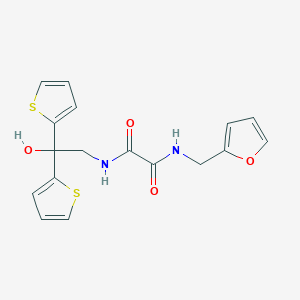
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide” is a synthetic compound of indole, a heterocyclic aromatic compound. Indole motifs are significant scaffolds in the discovery of new drugs .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group . Another method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to an amino group .Molecular Structure Analysis
The structure of similar compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The most direct method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 118°C and a boiling point of 451.8°C . They are stable under normal conditions and do not decompose easily.Applications De Recherche Scientifique
Alzheimer's Disease Research
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives, such as [18F]FDDNP, have been used in Alzheimer's disease research. A study utilized [18F]FDDNP for the non-invasive monitoring of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients using positron emission tomography (PET). This application highlights the potential of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives in diagnostic assessment and monitoring the response to experimental treatments in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Histochemical Techniques
In histochemical applications, derivatives of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide, such as complex naphthols, have been identified as new reagents for demonstrating tissue oxidase. These compounds offer a fresh class of histochemical reagents, demonstrating the versatility of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives in biological staining and potential applications in electron microscopy (Burstone, 1959).
Sigma Receptor Binding and Antiproliferative Activity
Research on N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives has explored their binding affinities and selectivities at sigma receptors, demonstrating significant potential in tumor research and therapy. Certain derivatives have shown potent sigma(1) ligand activity with high selectivity, suggesting their utility in PET experiments and antiproliferative effects in tumor cells, providing a promising perspective for future cancer treatment strategies (Berardi et al., 2005).
Green Chemistry in Methylation Reactions
The methylation of 2-naphthol with dimethyl carbonate under continuous-flow gas-phase conditions exemplifies the application of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives in green chemistry. This process achieves high conversion rates, produces minimal waste, and demonstrates the principles of green chemistry, underlining the compound's role in sustainable chemical synthesis (Tundo et al., 2010).
Safety And Hazards
The safety of similar compounds has been tested in vitro and in vivo studies. They were found to be relatively non-toxic at low doses, and no significant adverse effects were observed.
Orientations Futures
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-15-11-20-12-16(7-10-21(20)24(15)2)14-23-22(25)19-9-8-17-5-3-4-6-18(17)13-19/h3-13H,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGWFVJJLMQMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

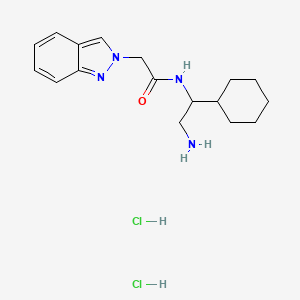

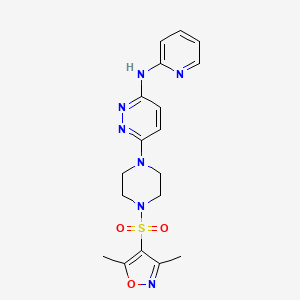
![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)
![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)
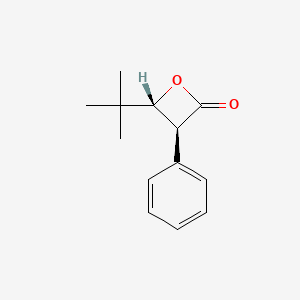

![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
![4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2981237.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2981241.png)
